Cas no 1286725-72-1 (4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide)

4-Amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with an amino group, a 4-methylphenyl moiety, and an N-propyl carboxamide side chain. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of the amino and carboxamide functionalities enhances its versatility for further derivatization, while the 4-methylphenyl group may contribute to lipophilicity and binding interactions. Its well-defined molecular architecture makes it suitable for applications in drug discovery, where it could serve as an intermediate or a lead compound targeting specific biological pathways. The compound's stability and synthetic accessibility further support its use in research and development.
4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide structure
1286725-72-1 structure
Product name:4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide
CAS No:1286725-72-1
MF:C14H17N3OS
Molecular Weight:275.36928153038
CID:5948615
PubChem ID:52906087

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide
    • AKOS023297487
    • 1286725-72-1
    • F3407-4759
    • VU0627268-1
    • 4-amino-N-propyl-3-(p-tolyl)isothiazole-5-carboxamide
    • インチ: 1S/C14H17N3OS/c1-3-8-16-14(18)13-11(15)12(17-19-13)10-6-4-9(2)5-7-10/h4-7H,3,8,15H2,1-2H3,(H,16,18)
    • InChIKey: SDMNHSKYINVBMO-UHFFFAOYSA-N
    • SMILES: S1C(C(NCCC)=O)=C(N)C(C2=CC=C(C)C=C2)=N1

計算された属性

  • 精确分子量: 275.109
  • 同位素质量: 275.109
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 305
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.2A^2
  • XLogP3: 3.4

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3407-4759-5μmol
4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide
1286725-72-1 90%+
5μl
$63.0 2023-05-22
Life Chemicals
F3407-4759-2μmol
4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide
1286725-72-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-4759-3mg
4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide
1286725-72-1 90%+
3mg
$63.0 2023-05-22
Life Chemicals
F3407-4759-1mg
4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide
1286725-72-1
1mg
$54.0 2023-09-10
Life Chemicals
F3407-4759-4mg
4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide
1286725-72-1 90%+
4mg
$66.0 2023-05-22
Life Chemicals
F3407-4759-5mg
4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide
1286725-72-1 90%+
5mg
$69.0 2023-05-22
Life Chemicals
F3407-4759-2mg
4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide
1286725-72-1
2mg
$59.0 2023-09-10

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide 関連文献

4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamideに関する追加情報

4-Amino-3-(4-Methylphenyl)-N-Propyl-1,2-Thiazole-5-Carboxamide: A Comprehensive Overview

4-Amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide (CAS No. 1286725-72-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

4-Amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide is a heterocyclic compound with a molecular formula of C15H18N2O2S. The compound features a thiazole ring system substituted with an amino group, a 4-methylphenyl group, and an N-propylcarboxamide moiety. These functional groups contribute to its unique chemical properties and biological activities. The thiazole ring is known for its stability and ability to form hydrogen bonds, which can enhance the compound's solubility and bioavailability. The presence of the amino group and the carboxamide functionality also imparts polarity and hydrogen bonding capabilities, further influencing its interactions with biological targets.

Synthesis Methods

The synthesis of 4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide has been reported using various methodologies. One common approach involves the reaction of 4-methylbenzaldehyde with thiourea to form the corresponding thiosemicarbazone intermediate. This intermediate is then cyclized using an appropriate coupling agent to form the thiazole ring. Subsequent functionalization steps, such as amidation and amination, are employed to introduce the N-propylcarboxamide and amino groups, respectively. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, utilizing catalysts and solvents that minimize waste and reduce energy consumption.

Biological Activities

4-Amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide has demonstrated a range of biological activities that make it an attractive candidate for drug development. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has been found to possess neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

In cancer research, 4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide has shown promise as an antiproliferative agent. It selectively targets cancer cells by inducing apoptosis through the modulation of cell cycle regulatory proteins and signaling pathways. Preclinical studies have demonstrated its efficacy against various cancer cell lines, including those derived from breast, lung, and colon cancers. These findings suggest that this compound could be further developed as a potential therapeutic agent for cancer treatment.

Clinical Trials and Future Prospects

The promising preclinical results of 4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide have paved the way for its evaluation in clinical trials. Several phase I trials are currently underway to assess its safety and pharmacokinetic profile in humans. Early data from these trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. Further clinical studies are planned to evaluate its efficacy in treating specific diseases such as chronic inflammatory conditions and cancer.

The future prospects for 4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide are promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel delivery systems that can improve its bioavailability and target specific tissues or organs. These advancements could lead to more effective treatments for a wide range of diseases.

Conclusion

In conclusion, 4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide (CAS No. 1286725-72-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers a range of biological activities that make it a promising candidate for the development of new therapeutic agents. Continued research into its synthesis methods, biological activities, and clinical applications will undoubtedly contribute to advancements in drug discovery and improve patient outcomes.

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